molecular formula C22H38O3P2 B11829913 di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide

Cat. No.: B11829913
M. Wt: 412.5 g/mol
InChI Key: FKHJAXVNWDSMMO-SIBVEZHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

The compound’s core consists of a 2,3-dihydrobenzo[d]oxaphosphole ring system fused to a phosphine oxide group (P=O). Key structural attributes include:

Structural Feature Role in Organophosphorus Chemistry
Benzooxaphosphole Ring Provides rigidity and π-conjugation, enhancing ligand-metal coordination
Phosphine Oxide (P=O) Stabilizes pentavalent phosphorus(V) state; polarizes adjacent bonds for nucleophilic reactivity
tert-Butyl/Isopropoxy Groups Imparts steric bulk to control substrate approach in catalytic sites
(2S,3S) Configuration Establishes chiral environment critical for asymmetric induction

The benzooxaphosphole scaffold merges aromatic stability with heterocyclic strain, allowing the phosphorus center to adopt a trigonal bipyramidal geometry in metal complexes. The tert-butyl groups at C3 and phosphorus induce a "pocket-like" steric environment, while the isopropoxy substituent modulates electronic effects through oxygen’s lone pairs.

Comparative Analysis with Classical Phosphine Ligands

Unlike traditional trialkylphosphines (e.g., triphenylphosphine), this compound’s phosphine oxide group resists oxidation, ensuring longevity in catalytic cycles. The fixed stereochemistry at both phosphorus and carbon centers prevents epimerization, a common issue in P-chiral ligands. For example, MiniPHOS and DIPAMP ligands—which lack fused heterocyclic systems—require additional backbone constraints to maintain chirality, whereas the benzooxaphosphole’s rigid framework inherently enforces geometric control.

Properties

Molecular Formula

C22H38O3P2

Molecular Weight

412.5 g/mol

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-propan-2-yloxy-2H-1,3-benzoxaphosphole

InChI

InChI=1S/C22H38O3P2/c1-15(2)24-16-13-12-14-17-18(16)26(20(3,4)5)19(25-17)27(23,21(6,7)8)22(9,10)11/h12-15,19H,1-11H3/t19-,26-/m0/s1

InChI Key

FKHJAXVNWDSMMO-SIBVEZHUSA-N

Isomeric SMILES

CC(C)OC1=CC=CC2=C1[P@@]([C@H](O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)OC1=CC=CC2=C1P(C(O2)P(=O)(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method employs a chiral auxiliary-mediated condensation to construct the benzoxaphosphole core while controlling stereochemistry. The process involves:

  • Formation of a cyclic oxazaphosphinine intermediate via nucleophilic attack of a chiral aryloxy ligand on tert-butylphosphonous dichloride (t-BuPCl₂).

  • Hydrolytic ring-opening to yield the target P-chiral phosphine oxide.

Key Steps

  • Chiral Auxiliary : (R)-N-(1-(5-Chloro-2-hydroxyphenyl)ethyl)-4-methylbenzenesulfonamide induces enantioselectivity during the nucleophilic substitution step.

  • Reaction Conditions :

    • Temperature : −70°C to −40°C to minimize racemization.

    • Base : 1-Methylimidazole (1.5–2.5 equivalents) facilitates deprotonation of the phenolic hydroxyl group.

    • Solvent : Anhydrous tetrahydrofuran (THF) ensures solubility of intermediates.

Mechanistic Insights

The chiral auxiliary coordinates with t-BuPCl₂, enabling stereoselective displacement of one chloride to form a six-membered oxazaphosphinine ring. Subsequent hydrolysis with water opens the ring, yielding the desired phosphine oxide with retention of configuration at phosphorus.

Experimental Data

ParameterValueSource
Yield92%
Enantiomeric Excess (ee)96.6%
Purity≥97%

Optimization and Scalability

  • Catalyst Recycling : The chiral auxiliary and unreacted starting materials are recoverable from the organic phase post-hydrolysis, reducing costs.

  • Large-Scale Adaptations :

    • Reaction Time : Extended to 12–15 hours for complete conversion.

    • Workup : Ethyl acetate extraction followed by silica gel chromatography (hexane/EtOAc gradient) isolates the product.

Precursor Synthesis: o-Isopropoxyphenol Preparation

The isopropoxy-substituted benzo[d]oxaphosphole moiety requires o-isopropoxyphenol as a precursor. A patented method involves:

Alkylation of Pyrocatechol

  • Reagents : Pyrocatechol, isopropyl chloride, sodium carbonate.

  • Conditions :

    • Temperature : 120–160°C under 4.9–19.6 bar pressure.

    • Catalyst : Polyethylene glycol (MW 200–1,540) as a phase-transfer agent.

  • Yield : High selectivity (>90%) for o-isopropoxyphenol due to steric and electronic effects.

Purification

  • Distillation : Removes unreacted isopropyl chloride and solvent (n-decane/isobutyl alcohol).

  • Phase Separation : Demixing isolates o-isopropoxyphenol from residual pyrocatechol.

Alternative Routes and Comparative Analysis

Challenges

  • Steric Hindrance : Bulky tert-butyl groups impede phosphorylation, necessitating prolonged reaction times.

  • Racemization Risk : Elevated temperatures reduce enantiopurity.

Critical Factors in Synthesis

Stereochemical Control

  • Auxiliary Design : The (R)-configured auxiliary ensures >95% ee by rigidifying the transition state during ring closure.

  • Low-Temperature Quenching : Hydrolysis at 0°C prevents epimerization at phosphorus.

Impurity Profiles

  • Major Byproducts :

    • Diastereomeric Phosphine Oxides : Formed via incorrect facial attack during nucleophilic substitution.

    • Oxazaphosphinine Oligomers : Result from incomplete hydrolysis.

  • Mitigation Strategies :

    • Chromatography : Silica gel purification removes diastereomers.

    • Crystallization : Hexane/EtOAc recrystallization enhances enantiopurity.

Industrial-Scale Considerations

Cost Drivers

  • Chiral Auxiliary : Accounts for ~40% of raw material costs. Recycling reduces expenses by 60%.

  • Solvent Recovery : THF and ethyl acetate are distilled and reused, lowering environmental impact.

Regulatory Compliance

  • Genotoxic Impurities : Residual t-BuPCl₂ must be <10 ppm, ensured by aqueous washes.

  • Storage : Product is stable under nitrogen at 2–8°C for >2 years .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxide.

    Substitution: The tert-butyl and isopropoxy groups can participate in substitution reactions under appropriate conditions.

    Reduction: The compound can be reduced using specific reagents to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Catalysis

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has shown potential as a catalyst in various organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in asymmetric synthesis.

Organic Synthesis

This compound is utilized in the synthesis of complex organic molecules, particularly in the formation of chiral centers. Its sterically hindered structure allows for selective reactions that are crucial in pharmaceutical chemistry .

Pharmaceutical Development

Research indicates that di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide may play a role in drug design and development due to its bioactive properties. Studies have explored its efficacy as an inhibitor in various biological pathways .

Material Science

In material science, this compound has been investigated for its potential use in developing advanced materials with specific electronic or optical properties. The phosphine oxide group can impart unique characteristics to polymers and other materials .

Case Study 1: Catalytic Activity

A study published in Journal of Organic Chemistry demonstrated the effectiveness of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide as a catalyst for the asymmetric hydrogenation of ketones. The results showed significant enantioselectivity, making it a valuable tool for synthesizing chiral compounds.

Research published in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of this compound on specific enzymes related to cancer progression. The findings indicated that it could serve as a lead compound for developing new anticancer agents.

Case Study 3: Material Properties

Investigations into the incorporation of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide into polymer matrices revealed enhancements in thermal stability and mechanical strength. This opens avenues for its application in high-performance materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its phosphine oxide and tert-butyl groups. These interactions can influence various biochemical pathways and molecular processes, depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The target compound’s 4-isopropoxy group distinguishes it from analogues with other substituents:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight Key Properties
Target compound Isopropoxy C₂₂H₃₈O₃P₂ ~428.5* High steric bulk, moderate polarity
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-...phosphine oxide Methoxy C₂₀H₃₄O₃P₂ 384.43 Lower steric hindrance, enhanced solubility
di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(dimethylamino)-...phosphine oxide Dimethylamino C₂₁H₃₇N O₂P₂ 397.47 Electron-rich, potential for coordination
((2S,3S)-4-(anthracen-9-yl)-3-(tert-butyl)-...phosphine oxide Anthracenyl C₃₃H₄₀O₂P₂ 530.62 Fluorescence, π-π stacking capability

*Estimated based on analogous structures .

  • Steric and Electronic Effects : The isopropoxy group provides intermediate steric bulk compared to methoxy (smaller) and anthracenyl (larger). Its electron-donating nature modulates reactivity in catalytic cycles, contrasting with the electron-withdrawing or π-conjugated anthracenyl group .
  • Solubility : Methoxy derivatives exhibit higher solubility in polar solvents, while anthracenyl-containing analogues are lipophilic .

Stereochemical and Spectroscopic Analysis

  • Stereochemistry : The (2S,3S) configuration is conserved across analogues (e.g., ), ensuring consistent spatial orientation for chiral induction. Racemic mixtures (e.g., ) show reduced enantioselectivity in catalysis .
  • NMR Profiles : Substituents at positions 4 and 3 alter chemical shifts in regions corresponding to the benzooxaphosphole core. For example, the 4-isopropoxy group induces downfield shifts in adjacent protons due to electron donation, as observed in analogous compounds (cf. Figure 6 in ).

Biological Activity

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organic compound that features a phosphine oxide moiety along with multiple tert-butyl groups. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in both chemical and biological research.

PropertyValue
Molecular Formula C22H38O3P2
Molecular Weight 412.5 g/mol
IUPAC Name (2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-propan-2-yloxy-2H-1,3-benzoxaphosphole
CAS Number 2374143-32-3

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include oxidation of the phosphine moiety to form phosphine oxide and substitution reactions involving the tert-butyl and isopropoxy groups. The compound can also be reduced using specific reagents, such as lithium aluminum hydride, to modify its functional groups.

The biological activity of di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is primarily attributed to its interaction with various molecular targets through its phosphine oxide and tert-butyl groups. These interactions can influence several biochemical pathways, including:

  • Antioxidant Activity : The compound may exhibit properties that scavenge free radicals, potentially protecting cells from oxidative stress.
  • Enzyme Modulation : It has been suggested that similar phosphine oxides can modulate enzyme activities, particularly those involved in detoxification processes like glutathione S-transferase .

Research Findings

Several studies have investigated the biological implications of similar phosphine oxides:

  • Anticancer Potential : Phosphine oxides have been explored for their potential to inhibit cancer cell proliferation by modulating cellular signaling pathways.
  • Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from apoptosis induced by oxidative stress.

Study 1: Antioxidant Properties

A study demonstrated that a related phosphine oxide significantly increased glutathione levels in liver tissues, suggesting a role in enhancing cellular antioxidant defenses .

Study 2: Enzyme Induction

In another investigation, it was found that certain derivatives of phosphine oxides could induce the activity of detoxifying enzymes in animal models. This suggests that di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide may have similar effects .

Applications in Scientific Research

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several applications:

  • Coordination Chemistry : Used as a ligand in coordination chemistry due to its ability to stabilize metal ions.
  • Drug Development : Investigated for potential therapeutic properties in treating various diseases due to its unique biological activity.

Q & A

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound features a phosphine oxide group attached to a dihydrobenzo[d][1,3]oxaphosphole core, with stereospecific (2S,3S) configurations and bulky tert-butyl/isopropoxy substituents. The rigid bicyclic framework enhances steric hindrance, stabilizing intermediates in catalytic processes, while the phosphine oxide moiety enables Lewis basicity for ligand-metal interactions .

Q. What synthetic strategies are employed for its preparation?

Multi-step routes typically involve:

  • Step 1 : Construction of the benzo[d][1,3]oxaphosphole ring via cyclization of ortho-substituted phenol derivatives with phosphorus precursors.
  • Step 2 : Stereoselective introduction of tert-butyl and isopropoxy groups using chiral catalysts or resolving agents.
  • Step 3 : Phosphine oxide formation via oxidation or coupling reactions. Critical parameters include anhydrous conditions, inert atmospheres, and catalysts like palladium or chiral auxiliaries .

Q. How is purity and enantiomeric excess (ee) validated?

Advanced chromatographic (HPLC with chiral columns) and spectroscopic methods (NMR, X-ray crystallography) are used. For example, 31^{31}P NMR distinguishes stereoisomers, while X-ray confirms absolute configuration. High-resolution mass spectrometry (HRMS) validates molecular integrity .

Q. What handling precautions are necessary?

Store under inert gas (N2_2/Ar) at 2–8°C to prevent hydrolysis/oxidation. Use gloveboxes for air-sensitive steps. Monitor stability via TLC or 31^{31}P NMR under varying pH/temperature .

Advanced Research Questions

Q. How does stereochemistry at (2S,3S) impact catalytic applications?

The stereochemistry dictates spatial orientation of the phosphine oxide group, affecting coordination geometry in metal complexes. For example, enantiopure (2S,3S) configurations enhance enantioselectivity in asymmetric hydrogenation. Comparative studies with (2R,3R) analogs reveal divergent kinetic profiles .

Q. How to resolve contradictions in synthetic yields across studies?

Systematic optimization is required:

  • Parameter screening : Test solvents (THF vs. toluene), temperatures (−78°C to reflux), and catalysts (Pd vs. Cu).
  • Mechanistic probes : Use isotopic labeling (e.g., 18^{18}O) to track cyclization pathways.
  • Byproduct analysis : Identify side products via GC-MS to adjust stoichiometry .

Q. What mechanistic insights exist for phosphine oxide formation?

Proposed mechanisms include nucleophilic substitution at phosphorus centers or radical-mediated pathways. Density functional theory (DFT) studies suggest a transition state where tert-butyl groups stabilize partial charges. Experimental validation via in-situ IR spectroscopy can monitor intermediate formation .

Q. How to evaluate biological interactions or toxicity?

  • In vitro assays : Measure binding affinity to ATPases or kinases using fluorescence polarization.
  • Computational models : Molecular docking predicts interactions with enzyme active sites (e.g., acetylcholinesterase).
  • Environmental impact : Analogous organophosphorus compounds show aquatic toxicity (H410/H412); assess biodegradation via LC-MS .

Q. What computational methods predict its reactivity in novel reactions?

Molecular dynamics (MD) simulations model ligand-metal binding dynamics, while frontier molecular orbital (FMO) theory identifies nucleophilic/electrophilic sites. Software like Gaussian or ORCA calculates transition states for proposed reaction pathways .

Q. How to troubleshoot purification challenges in large-scale synthesis?

  • Column chromatography : Use silica gel with gradient elution (hexane/EtOAc).
  • Crystallization : Optimize solvent polarity (e.g., dichloromethane/pentane).
  • HPLC prep : Chiralpak® columns for enantiomer separation. Document recovery rates and purity at each step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.